Product packaging for 2-Amino-1,3-benzoxazole-4-carbonitrile(Cat. No.:)

2-Amino-1,3-benzoxazole-4-carbonitrile

Cat. No.: B7963172
M. Wt: 159.14 g/mol
InChI Key: IYFPXVIQYSZWGH-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzoxazole-4-carbonitrile (CAS 1820684-59-0) is a benzoxazole derivative of high interest in medicinal and organic chemistry research. The benzoxazole scaffold is a privileged structure in drug discovery due to its presence in compounds with a broad spectrum of pharmacological activities, including antimicrobial , antifungal , anti-inflammatory, and anticancer effects . This specific compound features both an amino and a nitrile functional group, making it a versatile synthetic intermediate for further derivatization and structure-activity relationship (SAR) studies . Benzoxazole derivatives are isosteres of nucleic acid bases, which allows them to interact with biological receptors, underpinning their diverse biological activities . The 1,3-benzoxazole-4-carbonitrile scaffold, in particular, has been identified as a novel structure in the research of β-1,6-glucan synthesis inhibitors, which represents a potential mode of action against Candida species . This compound is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O B7963172 2-Amino-1,3-benzoxazole-4-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,3-benzoxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFPXVIQYSZWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Amino 1,3 Benzoxazole 4 Carbonitrile and Its Derivatives

Cyclization Reactions for Benzoxazole (B165842) Ring Formation

The cornerstone of synthesizing 2-aminobenzoxazole (B146116) derivatives is the formation of the benzoxazole ring. rsc.org This is most commonly achieved through cyclization reactions that unite a 2-aminophenol (B121084) precursor with a suitable electrophile. nih.govrsc.org These reactions can be broadly categorized into condensation reactions with carbonyl-containing compounds and intramolecular cyclization strategies. nih.govorganic-chemistry.org Many of these methods are designed to be operationally simple, high-yielding, and utilize readily available starting materials. nih.govnih.gov

Condensation of 2-Aminophenols with Carbonyl Precursors

A traditional and widely employed approach for constructing the benzoxazole scaffold involves the condensation of 2-aminophenols with various carbonyl compounds. rsc.org This strategy has been extensively developed, utilizing a diverse range of substrates, catalysts, and reaction conditions to afford a wide array of benzoxazole derivatives. nih.govrsc.orgrsc.org The versatility of this method allows for the introduction of various substituents onto the benzoxazole core. nih.gov

The reaction between 2-aminophenols and aldehydes is a prominent method for synthesizing 2-substituted benzoxazoles. researchgate.netresearchgate.net These reactions often proceed via an initial condensation to form a Schiff base intermediate, which then undergoes cyclization. nih.gov A variety of catalysts, including metal catalysts, ionic liquids, and acid catalysts, have been employed to facilitate this transformation under different conditions, such as conventional heating, microwave irradiation, and sonication. rsc.orgnih.gov Some modern protocols focus on green chemistry principles, utilizing reusable catalysts and solvent-free conditions. rsc.orgnih.govresearchgate.net For instance, a cobalt-catalyzed aerobic oxidation provides good yields without the need for additives or ligands. researchgate.netresearchgate.net Another green approach uses a magnetic nanomaterial-supported Lewis acidic ionic liquid under solvent-free ultrasound irradiation, offering high efficiency and easy catalyst recovery. rsc.orgnih.gov

Table 1: Selected Syntheses of Benzoxazoles from 2-Aminophenols and Aldehydes

Catalyst/Reagent Solvent Conditions Yield (%) Reference
[Bmim]PF6 Solvent-free Microwave, 80°C, 120 W Good to Excellent researchgate.net
LAIL@MNP Solvent-free Ultrasound, 70°C, 30 min Moderate to High rsc.org
Cobalt catalyst - Aerobic conditions Good researchgate.netresearchgate.net
Cu₂O DMSO Room Temperature, 2-5 h 70-95 rsc.org
TiO₂–ZrO₂ Acetonitrile (B52724) 60°C, 15-25 min 83-93 nih.govrsc.org

Carboxylic acids and their activated forms, such as acyl chlorides, are also effective precursors for the synthesis of 2-substituted benzoxazoles when reacted with 2-aminophenols. rsc.orgnih.gov These reactions typically involve an initial acylation of the amino group of the 2-aminophenol, followed by a cyclodehydration step to form the oxazole (B20620) ring. organic-chemistry.org Microwave-assisted, solvent-free conditions using catalysts like Hf-BTC have been reported for the reaction with benzoyl chloride, offering a rapid synthesis. rsc.org Heterogeneous base catalysts such as KF-Al₂O₃ have also proven effective, allowing the reaction to proceed at room temperature with high yields and catalyst reusability. nih.govrsc.org Additionally, Lawesson's reagent has been used as a promoter in solvent-free, microwave-assisted syntheses from carboxylic acids. organic-chemistry.org A one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides provides an alternative route that does not start from 2-aminophenols. organic-chemistry.org In a specific example leading to a functionalized benzoxazole, 2-aminophenol can be reacted with bromoacetic acid in the presence of polyphosphoric acid to form 2-(bromomethyl)benzo[d]oxazole. cnr.it

Table 2: Selected Syntheses of Benzoxazoles from 2-Aminophenols and Carboxylic Acid Derivatives

Reagent Catalyst/Promoter Solvent Conditions Yield (%) Reference
Benzoyl Chloride Hf-BTC Solvent-free Microwave, 120°C, 15 min 30-85 rsc.org
Acid Derivatives KF–Al₂O₃ Acetonitrile Room Temperature, 45-90 min 83-95 nih.govrsc.org
Carboxylic Acids Lawesson's Reagent Solvent-free Microwave Good organic-chemistry.org
Bromoacetic Acid Polyphosphoric Acid - 130°C, 4 h 90 cnr.it

The synthesis of 2-aminobenzoxazoles can be achieved through one-pot procedures utilizing orthoesters, such as tetramethyl orthocarbonate, or related reagents like 1,1-dichlorodiphenoxymethane, in reaction with a 2-aminophenol and an amine. acs.orggoogle.comgoogle.comgoogle.com These methods are versatile and allow for the synthesis of a variety of substituted 2-aminobenzoxazoles under mild conditions. acs.orggoogle.comgoogle.com The reaction with tetramethyl orthocarbonate can be carried out in solvents like chloroform (B151607) with acetic acid at elevated temperatures. google.comgoogle.com Alternatively, 1,1-dichlorodiphenoxymethane reacts with 2-aminophenols and amines in the presence of a base like triethylamine (B128534) in toluene (B28343) at room temperature. google.com Functionalized orthoesters can also be used to introduce diverse substituents at the 2-position of the benzoxazole ring. organic-chemistry.org

Table 3: Synthesis of 2-Aminobenzoxazoles using Orthocarbonates and Related Reagents

Reagent Amine Source Solvent Conditions Yield Reference
Tetramethyl Orthocarbonate Primary or Secondary Amine Chloroform / Acetic Acid 60°C Good google.comgoogle.com

Intramolecular Cyclization Approaches

Intramolecular cyclization represents another major strategy for forming the benzoxazole ring. nih.govacs.orgresearchgate.net These reactions often involve the formation of a C-O bond in a precursor that already contains the necessary atoms for the heterocyclic ring. organic-chemistry.orgnih.gov A notable example is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, which has been applied to the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol derivatives. nih.govacs.orgresearchgate.net This metal-free approach offers short reaction times and a broad scope of applicable amines. nih.govacs.org Another approach involves the intramolecular cyclization of o-haloanilides, which can be mediated by a base without a transition-metal catalyst, proceeding through a proposed benzyne (B1209423) intermediate. nih.gov Copper-catalyzed intramolecular cyclization of o-haloanilides is also a well-established method. organic-chemistry.org

Oxidative cyclization methods provide a direct route to benzoxazoles from precursors that undergo oxidation to facilitate ring closure. organic-chemistry.orgresearchgate.net One such pathway involves the palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides to produce 2-aminobenzoxazoles. researchgate.netacs.org This method is advantageous due to its mild reaction conditions and use of air as the oxidant. acs.org Another strategy is the oxidative cyclodesulfurization of thioureas, which are formed in situ from the reaction of 2-aminophenols with isothiocyanates. researchgate.netnih.gov Various oxidants can be employed for this transformation, including elemental sulfur, which provides a metal-free and scalable option. researchgate.netresearchgate.net An I₂-mediated oxidative cyclodesulfurization is considered an environmentally benign process for synthesizing N-phenyl-1,3-benzoxazol-2-amine derivatives. nih.gov Furthermore, visible light-mediated intramolecular oxidative cyclization of o-hydroxy-N-aryl-N,N-dialkylformamidines has been developed using a photoredox catalyst and air as the terminal oxidant, yielding 2-aminobenzoxazole derivatives. organic-chemistry.org

Table 4: Selected Oxidative Cyclization Methods for Benzoxazole Synthesis

Starting Materials Catalyst/Oxidant Key Features Yield Reference
2-Aminophenols, Isocyanides Pd-catalyst / Air Aerobic, mild conditions Moderate to Excellent researchgate.netacs.org
2-Aminophenols, Isothiocyanates Elemental Sulfur / K₂CO₃ Metal-free, scalable - researchgate.net
o-Hydroxy-N-aryl-N,N-dialkylformamidines Ru(bpy)₃²⁺ / Visible Light / Air Photoredox catalysis, green Excellent organic-chemistry.org
2-Aminophenols, Isothiocyanates I₂ Environmentally benign - nih.gov

Table of Mentioned Compounds

Compound Name
2-Amino-1,3-benzoxazole-4-carbonitrile
2-Aminophenol
Aldehydes
Carboxylic Acids
Acyl Chlorides
Benzoyl Chloride
Bromoacetic Acid
Amides
Orthoesters
Tetramethyl Orthocarbonate
1,1-Dichlorodiphenoxymethane
Benzoxazole-2-thiol
o-Haloanilides
Isocyanides
Thioacetamides
Guanidine
Thioureas
Isothiocyanates
o-Hydroxy-N-aryl-N,N-dialkylformamidines
Catechols
2-(Bromomethyl)benzo[d]oxazole
N-phenyl-1,3-benzoxazol-2-amine
Cyclodesulfurization Reactions

A prevalent and general method for synthesizing the 2-aminobenzoxazole core involves the cyclodesulfurization of N-substituted-2-hydroxyphenylthioureas. tandfonline.com This strategy typically begins with the condensation of a 2-aminophenol with an appropriate isothiocyanate to form a thiourea (B124793) intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of a sulfur-containing byproduct to form the desired benzoxazole ring. tandfonline.comnih.gov

Several reagents and conditions have been explored to facilitate this transformation:

Triflic Acid: An efficient one-pot synthesis has been developed using triflic acid as a potent cyclodesulfurizing agent. tandfonline.comtandfonline.com The reaction proceeds by stirring a 2-aminophenol and an isothiocyanate at room temperature to form the thiourea intermediate, followed by the addition of triflic acid and refluxing. tandfonline.comtandfonline.com The high proton-donating ability of triflic acid is believed to facilitate the initial reversible cyclization of the thiourea to a tetrahedral thiol intermediate, which is subsequently desulfurized. tandfonline.comtandfonline.com

Iodine-Mediated Systems: Metal-free oxidative cyclodesulfurization can be achieved using iodine-based systems. One such method employs a tetrabutylammonium (B224687) iodide (TBAI)/hydrogen peroxide (H₂O₂) catalyst system. researchgate.net This approach is advantageous due to its mild, metal-free, and base-free conditions at room temperature. researchgate.net Another reported method uses molecular iodine (I₂) for the oxidative cyclodesulfurization of in situ generated monothioureas. nih.gov

Other Reagents: Historically, various metallic reagents like mercury(II) oxide (HgO), nickel peroxide (NiO₂), and silver nitrate (B79036) (AgNO₃) have been used, but their use is often limited on a large scale due to the toxicity of heavy metals, requirements for excess amounts, and long reaction times. tandfonline.comresearchgate.net Other systems such as potassium superoxide (B77818) (KO₂), tosyl chloride/sodium hydroxide (B78521) (TsCl/NaOH), and triphenylbismuth (B1683265) dichloride have also been reported, each with its own set of advantages and limitations regarding substrate scope and reaction conditions. tandfonline.comresearchgate.net

Cyclodesulfurizing Agent/SystemKey FeaturesLimitationsReference
Triflic AcidEfficient, one-pot synthesis, strong proton donor.Requires strong acid conditions. tandfonline.comtandfonline.com
TBAI/H₂O₂Metal-free, base-free, room temperature, uses a clean oxidant (H₂O₂).- researchgate.net
I₂Inexpensive, metal-free oxidative cyclization.- nih.gov
HgO, NiO₂, AgNO₃Historic methods for cyclization.Toxic heavy metals, excess reagent needed, long reaction times. tandfonline.com
Triphenylbismuth dichloridePromotes cyclodesulfurization under mild conditions with short reaction times.Organobismuth reagent. researchgate.net

Catalytic Approaches in the Synthesis of this compound Scaffolds

Catalytic methods offer elegant and efficient pathways to the 2-aminobenzoxazole scaffold, often proceeding under milder conditions with greater functional group tolerance compared to stoichiometric approaches.

Transition Metal-Catalyzed Protocols

Transition metals, particularly copper, palladium, nickel, and iron, have been extensively used to catalyze the formation of the 2-aminobenzoxazole ring system through various mechanistic pathways.

Copper catalysts have proven versatile in the synthesis of benzoxazole derivatives, including those with an amino group at the 2-position.

From 2-Aminophenols and Alkynones: A notable method involves the copper-catalyzed hydroamination of alkynones with 2-aminophenols. rsc.org This reaction is proposed to proceed through a copper-catalyzed hydroamination followed by an intramolecular cyclization of the resulting β-iminoketone intermediate. rsc.org

From 2-Aminophenols and β-Diketones: A combined catalyst system of a Brønsted acid (like TsOH·H₂O) and copper iodide (CuI) effectively catalyzes the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. organic-chemistry.org This method is valued for its operational simplicity and mild conditions. organic-chemistry.org

From 2-Aminophenols and Thiocarbamoyl Chlorides: A tandem reaction catalyzed by copper facilitates the synthesis of substituted 2-aminobenzoxazoles from 2-aminophenols and thiocarbamoyl chlorides, providing good to excellent yields under mild conditions. researchgate.net

Electrophilic Amination: Direct C-H amination of a pre-formed benzoxazole ring can be achieved via copper-catalyzed electrophilic amination using O-benzoyl hydroxylamines as the amine source. elsevierpure.com This reaction employs a CuCl catalyst with a PPh₃ ligand and a base at room temperature. elsevierpure.com

Copper-Catalyzed MethodSubstratesCatalyst/ReagentsKey AdvantagesReference
Hydroamination/Cyclization2-Aminophenols, AlkynonesCopper catalystProduces a wide variety of functionalized derivatives. rsc.org
Cyclization2-Aminophenols, β-DiketonesTsOH·H₂O, CuISimple, mild conditions, readily available starting materials. organic-chemistry.org
Tandem Reaction2-Aminophenols, Thiocarbamoyl chloridesCopper catalyst (e.g., CuCl₂)Short reaction time, mild conditions, good yields. researchgate.net
Electrophilic AminationBenzoxazoles, O-benzoyl hydroxylaminesCuCl, PPh₃, LiOtBuDirect C-H functionalization at room temperature. elsevierpure.com

Palladium catalysis offers a powerful tool for constructing the 2-aminobenzoxazole core, particularly through oxidative coupling reactions. A highly effective protocol involves the palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides. acs.orgnih.gov This methodology is notable for its experimental simplicity, use of air as the terminal oxidant, and mild reaction conditions. acs.orgnih.gov The reaction is typically catalyzed by Pd(PPh₃)₄ in dioxane at room temperature, accommodating a broad range of substrates to give 2-aminobenzoxazoles in moderate to excellent yields. acs.org The proposed mechanism involves the initial oxidation of the Pd(0) catalyst, followed by a sequence of nucleophilic addition and coordination steps to form the heterocyclic product. acs.org

More earth-abundant and cost-effective metals like nickel and iron have also been successfully employed in the synthesis of 2-aminobenzoxazoles.

Nickel-Catalyzed Systems: Nickel peroxide (Ni-PO) has been used for the oxidation of N-(2-hydroxyphenyl)-N'-alkyl/arylthioureas in acetonitrile at room temperature, affording 2-substituted aminobenzoxazoles in good yields. researchgate.net Additionally, Ni(II) complexes have been developed as catalysts for the intramolecular cyclization between 2-aminophenol and aromatic aldehydes. semanticscholar.org

Iron-Catalyzed Systems: Iron catalysts provide an economical and environmentally friendly option. An iron-catalyzed direct C-H amination of azoles using amines as the nitrogen source in the presence of air has been developed. acs.org While demonstrated on other azoles, this points to a potential pathway for benzoxazole functionalization. acs.org Furthermore, a practical iron-catalyzed one-pot tandem reaction of 2-aminobenzenethiols with isothiocyanates has been reported for the synthesis of 2-aminobenzothiazoles. clockss.org This ligand-free reaction, using Fe(NO₃)₃·9H₂O in water, serves as a strong precedent for the analogous synthesis of 2-aminobenzoxazoles from 2-aminophenols. clockss.org FeCl₃ has also been used to catalyze the aerobic oxidation of 2-aminophenol with various aldehydes to form 2-substituted benzoxazoles. semanticscholar.org

Nanocatalyst-Mediated Synthesis

The use of nanocatalysts in organic synthesis is a rapidly growing field, offering advantages such as high surface-to-volume ratio, enhanced catalytic activity, and often, easy recovery and reusability. ckthakurcollege.net

For the synthesis of benzoxazole scaffolds, several nanocatalyst systems have been reported:

Magnetic Nanoparticles: Magnetically separable nanoparticles are particularly attractive due to their simple recovery using an external magnet. rsc.orgjsynthchem.com Magnetically recoverable CuFe₂O₄ nanoparticles have been shown to be an efficient, dioxygen-stable, and reusable catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes. rsc.orgjsynthchem.com The catalyst can be reused multiple times without a significant drop in activity. rsc.orgjsynthchem.com Similarly, Ag@Fe₂O₃ core-shell nanoparticles have been used for the one-pot condensation of 2-aminophenol and aromatic aldehydes, providing excellent yields in short reaction times at room temperature. ckthakurcollege.net

Other Nanocatalysts: Other nano-sized catalysts like TiO₂–ZrO₂ and nano-ZnO have also been reported for the synthesis of 2-aryl benzoxazole derivatives from 2-aminophenols and aldehydes, highlighting the green credentials of these methods due to high yields, short reaction times, and environmental friendliness. semanticscholar.org MnO₂ nanoparticles have been used as an oxidant in the microwave-irradiated coupling of o-aminophenol with aromatic aldehydes. researchgate.net

Green Catalysis and Sustainable Synthesis Methods

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact through the use of non-toxic solvents, reusable catalysts, and energy-efficient processes. nih.govnih.govarkat-usa.org In the context of synthesizing this compound and its analogues, several green strategies have been successfully implemented. These approaches not only offer environmental benefits but also often lead to improved reaction efficiency, easier workup procedures, and higher purity of the final products. rsc.orgnih.gov

Eliminating volatile organic solvents is a key goal in green chemistry, as they are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, conducted either by grinding solid reactants together (mechanochemistry) or by heating a neat mixture of reactants, can significantly reduce waste and simplify product isolation. rsc.orgajchem-a.com

Several solvent-free methods for benzoxazole synthesis have been reported. For instance, the condensation of 2-aminophenol with aldehydes can be effectively catalyzed by a magnetic nanomaterial Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) under sonication at 70 °C for just 30 minutes. rsc.orgnih.gov This method combines the advantages of a reusable catalyst with solvent-free conditions and energy efficiency. rsc.org Another notable example is the use of strontium carbonate (SrCO₃) nanoparticles as a catalyst for the synthesis of benzoxazole derivatives via a grindstone method at room temperature, which yields a high amount of product in only 20 minutes. rsc.org Similarly, the use of potassium ferrocyanide as a catalyst with the grinding method provides excellent yields in under two minutes at room temperature. rsc.org

CatalystReactantsConditionsTimeYield (%)Ref
LAIL@MNP 2-Aminophenol, Aldehydes70 °C, Sonication30 minModerate to High rsc.org
SrCO₃ (nanomaterial) 2-Aminophenol, Substituted benzaldehydeRoom Temp, Grinding20 minHigh rsc.org
Potassium ferrocyanide 2-Aminophenol, Aromatic aldehydesRoom Temp, Grinding< 2 min87–96 rsc.org
Fe₃O₄@SiO₂-SO₃H 2-Aminophenol, Aromatic aldehydes50 °CNot specifiedHigh ajchem-a.com

This table presents examples of solvent-free synthesis methods for benzoxazole derivatives.

Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.netnih.gov This technique provides efficient and uniform heating of the reaction mixture, leading to faster reaction rates and often cleaner products. researchgate.net

The synthesis of benzoxazoles has been significantly enhanced by microwave-assisted techniques. ias.ac.inresearchgate.net For example, the direct coupling of carboxylic acids with 2-aminophenol can be achieved under microwave irradiation in the absence of any solvent or metal catalyst. jocpr.com In another approach, a natural acid catalyst derived from citrus limon (lemon juice) extract has been used for the synthesis of 2-aryl benzoxazoles from 2-amino phenol (B47542) and substituted carboxylic acids under microwave irradiation, yielding excellent results in just 1-2 minutes. globalresearchonline.net Furthermore, a copper-catalyzed C-H amination of benzoxazoles, which is accelerated by microwave irradiation, can be completed in 1.5–2 hours without the need for additives. nih.gov

Catalyst / PromoterReactantsConditionsTimeYield (%)Ref
None (Solvent-free) 2-Aminophenol, Carboxylic acidsMicrowaveNot specifiedHigh jocpr.com
Citrus limon extract 2-Amino phenol, Substituted carboxylic acidMicrowave1-2 min80–90 globalresearchonline.net
PIFA 2-Aminophenols, AldehydesMicrowaveNot specifiedGood to Excellent ias.ac.in
CuCl / CuCl₂ Benzoxazole, AmineAcetonitrile, Microwave1.5–2 hNot specified nih.gov

This table summarizes various microwave-assisted synthesis protocols for benzoxazole derivatives.

Many of the catalytic systems developed for benzoxazole synthesis are designed with reusability in mind. Magnetic nanocatalysts, such as Fe₃O₄@SiO₂-SO₃H and LAIL@MNP, can be easily separated from the reaction mixture with a magnet and have been shown to be reusable for several consecutive runs. rsc.orgnih.govajchem-a.com For example, the LAIL@MNP catalyst was reused for five consecutive runs with only a slight decrease in its performance. nih.gov Similarly, a magnetic solid acid nanocatalyst was used for four consecutive runs with significant catalytic activity. rsc.org A solid-supported copper(I) catalyst on aminated silica (B1680970), used for the microwave-assisted C-H amination of benzoxazoles, was found to be regeneratable and reusable for up to eight cycles. nih.gov The use of a heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide, as a catalyst for the synthesis of 2-aminobenzoxazoles also demonstrated good reusability for at least four cycles. nih.gov

CatalystReusability (Cycles)Final Run Yield/ActivityRef
LAIL@MNP 5Slight decrease (82% to 73%) nih.gov
[Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] 4Significant activity retained rsc.org
Cu(I) on aminated silica 8Not specified nih.gov
1-Butylpyridinium iodide 4Similar efficacy nih.gov
Fe₃O₄@SiO₂-SO₃H SeveralNo reduction in activity ajchem-a.com
Fe₃O₄@HA 6No obvious reduction in efficiency rsc.org

This table highlights the reusability of various catalysts employed in the synthesis of benzoxazole derivatives.

The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. nih.gov Developing catalytic systems that are effective in aqueous media is a key research area for making organic synthesis more sustainable.

For the synthesis of benzoxazoles, several methods have been adapted to run in water. A magnetically recoverable solid acid nanocatalyst, Fe₃O₄@HA, has been shown to efficiently catalyze the one-pot synthesis of 2,4,5-trisubstituted imidazoles (a related N-heterocycle) at room temperature in water, suggesting its potential applicability for benzoxazole synthesis under similar green conditions. rsc.org Another example involves the use of samarium triflate as a reusable acid catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under mild reaction conditions in an aqueous medium. organic-chemistry.org Furthermore, the synthesis of 1,2,3-triazoles, another important heterocyclic system, has been achieved in water using CuNPs/CeO₂ as a catalyst, demonstrating the feasibility of complex transformations in aqueous environments. rsc.org

CatalystReactantsConditionsYield (%)Ref
Samarium triflate o-Amino(thio)phenols, AldehydesAqueous medium, Mild conditionsNot specified organic-chemistry.org
Fe₃O₄@HA Aldehydes, etc. (for Imidazoles)Water, Room TempHigh to Excellent rsc.org
CuNPs/CeO₂ Organic halides, Sodium azide (B81097), Alkynes (for Triazoles)Water, 70 °CGood rsc.org

This table shows examples of catalytic systems used for heterocycle synthesis in an aqueous medium.

Ionic Liquid and Brønsted Acidic Catalysts

The quest for greener and more efficient chemical processes has led to the exploration of novel catalytic systems for the synthesis of benzoxazoles. Ionic liquids (ILs) and Brønsted acids have emerged as promising catalysts, often enabling reactions under milder conditions and with improved yields.

A facile and efficient method for the direct oxidative amination of benzoxazoles to produce 2-aminobenzoxazoles has been developed using a heterocyclic ionic liquid, 1-butylpyridinium iodide ([BPy]I), as a catalyst. mdpi.comnih.govresearchgate.net This reaction proceeds smoothly at room temperature, offering good to excellent yields of up to 97%. mdpi.comnih.gov A key advantage of this system is the recyclability of the ionic liquid, which can be reused for at least four cycles without a significant drop in catalytic activity. mdpi.comnih.govresearchgate.net

Brønsted acids have also been effectively employed in benzoxazole synthesis. The condensation of o-aminophenols with various aldehydes can be catalyzed by a Brønsted acidic ionic liquid (BAIL) gel under solvent-free conditions. researchgate.netnih.govacs.org This heterogeneous catalyst demonstrates high activity, affording excellent yields of the desired benzoxazole products. nih.govacs.org The BAIL gel can be recovered and reused, highlighting the method's potential for industrial application. researchgate.netacs.org In some cases, a combination of a Brønsted acid, such as TsOH·H₂O, and a co-catalyst like copper iodide (CuI) has been used for the cyclization of 2-aminophenols with β-diketones to yield various 2-substituted benzoxazoles. organic-chemistry.org

Table 1: Catalytic Systems for Benzoxazole Synthesis
Catalyst SystemReactantsKey FeaturesReference
1-Butylpyridinium iodide ([BPy]I)Benzoxazoles and secondary aminesRoom temperature, metal-free, recyclable catalyst, yields up to 97%. mdpi.comnih.govresearchgate.net
Brønsted acidic ionic liquid (BAIL) gelo-Aminophenols and aldehydesSolvent-free, heterogeneous, recyclable catalyst, excellent yields. researchgate.netnih.govacs.org
TsOH·H₂O and CuI2-Aminophenols and β-diketonesCombination catalyst system, mild conditions. organic-chemistry.org

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses are highly valued for their operational simplicity, reduced waste, and improved time and resource efficiency. Several one-pot methods have been developed for the synthesis of this compound and its derivatives.

One notable approach involves the reaction of o-aminophenols with a non-hazardous cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid such as BF₃·Et₂O. nih.govacs.org This method provides a safer alternative to the highly toxic cyanogen (B1215507) bromide (BrCN) traditionally used for such cyclizations. nih.govacs.org The reaction proceeds in a one-pot fashion to yield 2-aminobenzoxazoles in moderate to good yields. nih.govacs.org

Another efficient one-pot strategy is the amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride, which proceeds via an intramolecular Smiles rearrangement. nih.govacs.org This metal-free approach is characterized by a broad amine scope and short reaction times. nih.govacs.org Furthermore, the direct synthesis of 2-arylbenzoxazoles from 2-aminophenol and aldehydes has been achieved using hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) as a catalyst under an oxygen atmosphere, with yields as high as 96%. nih.gov

Table 2: One-Pot Synthetic Protocols for 2-Aminobenzoxazole Derivatives
ReactantsReagents/CatalystKey FeaturesReference
o-Aminophenols, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)BF₃·Et₂ONon-hazardous cyanating agent, good yields. nih.govacs.org
Benzoxazole-2-thiol, various aminesChloroacetyl chlorideMetal-free, Smiles rearrangement, wide amine scope. nih.govacs.org
2-Aminophenol, aldehydesHAuCl₄·4H₂O, O₂High yields (up to 96%), gold-catalyzed oxidation. nih.gov

Derivatization Strategies for Functionalization of the Benzoxazole Core

The functionalization of the this compound core is crucial for tuning its physicochemical and biological properties. Derivatization can be achieved at several positions, including the C-2 position, the amino group, and the nitrile moiety.

Functionalization at the C-2 Position

The C-2 position of the benzoxazole ring is a common site for modification. The amino group at this position can be readily derivatized. For instance, reactions with isocyanates and isothiocyanates lead to the formation of 2-ureido and 2-thioureido benzoxazole derivatives, respectively. researchgate.netnih.govnih.gov These reactions typically proceed by nucleophilic attack of the exocyclic amino group on the electrophilic carbon of the isocyanate or isothiocyanate.

Furthermore, the C-2 position can be functionalized through various coupling reactions. For example, a palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides can produce 2-aminobenzoxazoles. organic-chemistry.org Additionally, a transition-metal-free direct C-2 aroylation of benzoxazoles with acid chlorides, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP), provides the corresponding 2-ketoazoles. organic-chemistry.org

Transformations Involving the Amino Group

The amino group of this compound is a versatile handle for a wide range of chemical transformations. Standard reactions for primary amines can be applied to introduce diverse functionalities. For example, acylation with acid chlorides or anhydrides can furnish the corresponding amides. nih.gov

The amino group can also participate in Mannich-type reactions. For instance, 2-aminothiophenes have been shown to react with formaldehyde (B43269) and a primary amine under non-catalyzed Mannich conditions to construct fused heterocyclic systems. nih.gov A similar strategy could be envisioned for 2-aminobenzoxazoles. Protection of the amino group, for example with a tert-butoxycarbonyl (Boc) group, can be employed to direct reactivity to other sites on the molecule. zsmu.edu.ua

Reactions at the Nitrile Moiety

The nitrile group at the C-4 position offers another avenue for structural modification. A key transformation is its conversion into a tetrazole ring. This is typically achieved through a [2+3] cycloaddition reaction with an azide source, such as sodium azide, often in the presence of a Lewis or Brønsted acid catalyst. youtube.comorganic-chemistry.orgnih.govnih.gov The resulting tetrazole is considered a bioisostere of a carboxylic acid group, which can be beneficial for modulating the pharmacological properties of the molecule. youtube.com

The nitrile group can also be hydrolyzed to a carboxylic acid or an amide. libretexts.orgchemistrysteps.comlibretexts.orgopenstax.org Complete hydrolysis to the carboxylic acid typically requires harsh acidic or basic conditions with heating. chemistrysteps.comchemistrysteps.com However, under milder or controlled conditions, the hydrolysis can be stopped at the intermediate amide stage. chemistrysteps.comcommonorganicchemistry.com For example, the use of tert-butanol (B103910) as a solvent or specific acid mixtures can favor the formation of the corresponding 2-amino-1,3-benzoxazole-4-carboxamide. chemistrysteps.com Eco-friendly methods, such as using a water extract of pomelo peel ash (WEPPA), have also been developed for the hydration of nitriles to amides. nih.gov

Table 3: Transformations of the Nitrile Group
TransformationReagentsProductReference
Tetrazole formationSodium azide, Lewis/Brønsted acid5-(2-Amino-1,3-benzoxazol-4-yl)-1H-tetrazole youtube.comorganic-chemistry.orgnih.govnih.gov
Hydrolysis to amideMild acid/base, H₂O₂/NaOH, WEPPA2-Amino-1,3-benzoxazole-4-carboxamide chemistrysteps.comcommonorganicchemistry.comnih.gov
Hydrolysis to carboxylic acidStrong acid/base, heat2-Amino-1,3-benzoxazole-4-carboxylic acid chemistrysteps.comlibretexts.orgchemistrysteps.com

Reaction Mechanisms and Pathways of 2 Amino 1,3 Benzoxazole 4 Carbonitrile Formation and Functionalization

Elucidation of Cyclization Mechanisms

The synthesis of the 2-aminobenzoxazole (B146116) core, a critical component of the target molecule, often involves the cyclization of ortho-aminophenols. nih.gov Various methods have been developed, with many relying on the reaction of an o-aminophenol with a cyanating agent. nih.govnih.gov

Role of Intermediates (e.g., Amidinium Salts, ortho-Iminophenols, Dihydrobenzoxazoles)

The formation of the benzoxazole (B165842) ring proceeds through several key intermediates. One proposed mechanism involves the activation of a cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). nih.gov This activation facilitates a nucleophilic attack by the amino group of the o-aminophenol. nih.gov

Amidinium salts are recognized as valuable synthons in the preparation of nitrogen-containing heterocycles. google.com While not explicitly detailed in the formation of 2-amino-1,3-benzoxazole-4-carbonitrile, their role in similar heterocyclic syntheses suggests their potential as reactive intermediates. google.combeilstein-journals.org The formation of an amidinium-like intermediate could occur after the initial reaction of the o-aminophenol with the cyanating agent, preceding the final cyclization step.

ortho-Iminophenols are another potential class of intermediates. These can be formed from the reaction of o-aminophenols with aldehydes or other carbonyl compounds. rsc.orgresearchgate.net Subsequent intramolecular cyclization of the o-iminophenol would then lead to the benzoxazole ring. rsc.org

Dihydrobenzoxazoles can be considered as partially saturated precursors to the final aromatic benzoxazole ring. Their formation would represent a key step in the cyclization process, followed by an oxidation or elimination step to furnish the fully aromatic system.

A proposed reaction mechanism for the formation of 2-aminobenzoxazoles using NCTS and BF₃·Et₂O involves the initial coordination of the cyano group to the Lewis acid. nih.gov This is followed by the nucleophilic attack of the amino group and elimination of a sulfonamide residue. The subsequent attack by the hydroxyl group on the electron-deficient carbon leads to the cyclized product. nih.gov

Concerted vs. Stepwise Reaction Pathways

Chemical reactions can proceed through either a concerted or a stepwise mechanism. A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously through a single transition state. psiberg.comquora.com In contrast, a stepwise reaction involves multiple, distinct steps with the formation of one or more intermediates. psiberg.comquora.com

The cyclization to form the benzoxazole ring can be analyzed in this context. Computational studies on similar oxidative cyclizations suggest that a concerted reductive elimination pathway can be more favorable than a stepwise process involving distinct intermediates. researchgate.net However, the specific pathway for the formation of this compound would depend on the specific reagents and reaction conditions employed. For instance, the formation of a stable intermediate like an N-Cl imine in some benzoxazole syntheses points towards a stepwise mechanism. organic-chemistry.org

The choice between a concerted and stepwise pathway is influenced by factors such as the stability of potential intermediates and the energy barriers of the transition states for each step. psiberg.comresearchgate.net

Mechanistic Studies of Oxidative Transformations

Oxidative transformations play a crucial role in both the formation and functionalization of benzoxazoles. The direct C-H amination of the benzoxazole ring is a key method for introducing the amino group. nih.govmdpi.com These reactions often employ an oxidant to facilitate the C-N bond formation.

Mechanistic investigations into these oxidative aminations suggest the involvement of radical processes. rsc.org For example, in iron-catalyzed oxidative cyclizations, a plausible radical mechanism has been proposed. rsc.org Similarly, in metal-free oxidative aminations using iodine as a catalyst, the in-situ iodination of a secondary amine is suggested as the initial activation step. organic-chemistry.org

Understanding Catalytic Cycles in Benzoxazole Synthesis

Catalysis is central to many modern synthetic routes for benzoxazoles, offering milder reaction conditions and improved efficiency. rsc.orgorganic-chemistry.orgorganic-chemistry.org Catalytic cycles typically involve the coordination of the catalyst to one of the reactants, followed by a series of steps that form the product and regenerate the catalyst.

Lewis acid catalysis , as seen with BF₃·Et₂O, activates the cyanating agent towards nucleophilic attack. nih.gov

Transition metal catalysis is widely employed. Copper-catalyzed reactions, for instance, are believed to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) cycle. organic-chemistry.org The rate-determining step in these reactions is often the oxidative addition. organic-chemistry.org Palladium-catalyzed syntheses also showcase the efficiency of transition metal catalysis, with the σ-electron donating potential of ligands like N-heterocyclic carbenes (NHCs) facilitating the oxidative addition process. researchgate.net

Photoredox catalysis offers a mild and efficient method for intramolecular oxidative cyclization, using light to drive the reaction in the presence of a photocatalyst like tris(2,2′-bipyridine)ruthenium(II). organic-chemistry.org

Organocatalysis , using small organic molecules as catalysts, provides a metal-free alternative. beilstein-journals.orgorganic-chemistry.org For example, N-heterocyclic carbenes (NHCs) can catalyze the intramolecular cyclization of aldimines to form 2-arylbenzoxazoles. organic-chemistry.org

The reusability of catalysts is a key aspect of green chemistry. Many catalytic systems for benzoxazole synthesis have demonstrated good recyclability, maintaining their activity over several cycles. rsc.orgmdpi.com

Investigating the Reactivity of the Benzoxazole Ring System

The benzoxazole ring system is a planar, bicyclic aromatic heterocycle. rsc.orgchemicalbook.com This structure confers a specific reactivity pattern. The presence of both oxygen and nitrogen heteroatoms influences the electron distribution within the ring, making it susceptible to various chemical transformations. chemicalbook.com

The C2 position of the benzoxazole ring is particularly reactive and is a common site for functionalization, such as amination. nih.govmdpi.com The benzene (B151609) portion of the molecule can also undergo substitution, and the nature of existing substituents can direct the position of further functionalization. organic-chemistry.org For instance, the presence of electron-donating or electron-withdrawing groups on the 2-aminophenol (B121084) precursor is tolerated in many synthetic methods. organic-chemistry.org

The reactivity of the benzoxazole ring allows for the synthesis of a diverse range of derivatives, including those with aliphatic and amino substituents at the 2-position. nih.gov The inherent reactivity of the benzoxazole scaffold makes it a valuable building block in the synthesis of more complex molecules. nih.gov

Computational and Theoretical Investigations of 2 Amino 1,3 Benzoxazole 4 Carbonitrile

Quantum Chemical Studies (e.g., DFT) on Molecular Structure and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and electronic properties of benzoxazole (B165842) derivatives. While specific DFT studies on 2-amino-1,3-benzoxazole-4-carbonitrile are not extensively documented in publicly available literature, the properties can be inferred from studies on analogous compounds.

For instance, DFT calculations performed on other biologically active benzoxazoles, using basis sets like 6-31G(d), 6-31G**, and 6-31+G, have been used to analyze molecular geometry. nih.gov These studies reveal that calculated bond lengths and angles show a high degree of correlation with experimental data obtained from X-ray crystallography. nih.gov For this compound, DFT would likely predict a planar benzoxazole ring system.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical in understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov In a study of three sulfonamidobenzoxazole compounds, DFT calculations at the B3LYP/cc-pVDZ level were used to determine their energetically stable conformations and electronic structures. researchgate.net Such calculations for this compound would be invaluable in predicting its reactivity and potential for charge transfer interactions, which are crucial for its application in materials science and medicinal chemistry.

A molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, can visualize the electron distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the benzoxazole ring and the nitrile group, indicating their susceptibility to electrophilic attack, while the amino group would be a site of positive potential.

Table 1: Predicted Electronic Properties from DFT (Hypothetical) This table is a representation of typical data obtained from DFT calculations on similar molecules and is for illustrative purposes as specific data for this compound is not available.

ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-6.2 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.4 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity and intermolecular interactions

Reaction Mechanism Simulations and Transition State Analysis

Understanding the reaction mechanisms for the synthesis of benzoxazoles is crucial for optimizing reaction conditions and yields. While specific simulations for this compound are not readily found, studies on related compounds provide valuable mechanistic insights.

One common method for synthesizing 2-aminobenzoxazoles involves the cyclodesulfurization of thioureas derived from o-aminophenols. A plausible mechanism for the formation of N-phenyl-substituted benzoxazol-2-amine involves a base-promoted oxidative iodination of a thiourea (B124793) intermediate, followed by cyclization to form a new C-O bond. nih.gov The final step involves the regeneration of iodine and elemental sulfur to yield the 2-aminobenzoxazole (B146116). nih.gov

DFT studies have been employed to investigate the mechanism of formation for other heterocyclic systems, such as trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. nih.gov These studies detail the reaction pathways, including nucleophilic addition and intramolecular cyclization, and identify the rate-limiting steps by calculating the activation energies of the transition states. nih.gov A similar computational approach for this compound would involve modeling the reaction of a suitably substituted o-aminophenol with a cyanating agent. The simulation would map the energy profile of the reaction, identifying key intermediates and transition states, thereby providing a deeper understanding of the reaction kinetics and thermodynamics.

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling and docking are powerful tools to predict the binding of a small molecule to a biological target, such as a protein or enzyme. The benzoxazole scaffold is a common feature in many biologically active compounds, and numerous docking studies have been performed on its derivatives to explore their therapeutic potential.

For example, various benzoxazole derivatives have been designed and evaluated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov Molecular docking studies of these compounds have revealed their binding modes within the VEGFR-2 active site, highlighting key interactions with amino acid residues. nih.gov Similarly, other studies have investigated benzimidazole-1,3,4-oxadiazole derivatives as human topoisomerase I poisons, using docking to understand their interactions with the enzyme-DNA complex. nih.gov

For this compound, molecular docking could be employed to screen for potential biological targets. The amino and nitrile groups, along with the benzoxazole core, provide multiple points for hydrogen bonding and other interactions. Docking studies would involve placing the 3D structure of the compound into the binding sites of various proteins and calculating the binding affinity. This would help in identifying potential therapeutic applications, for instance, as an anticancer agent or an enzyme inhibitor. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for a Benzoxazole Derivative (Hypothetical) This table demonstrates the type of data generated from molecular docking studies and is for illustrative purposes.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
VEGFR-2-8.5Cys919, Asp1046Hydrogen bond
Topoisomerase I-7.9Arg364, Asn722Hydrogen bond, π-π stacking
GABA Receptor-7.2Phe289, Met286Hydrophobic interaction

Conformational Analysis and Stability Studies

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers between them.

For flexible molecules, various computational methods can be used to explore the conformational space. While this compound has a relatively rigid fused ring system, rotation around the bond connecting the amino group to the benzoxazole ring can lead to different conformers. DFT methods are well-suited for studying the conformational preferences of such molecules. nih.gov For example, in a study of thiazole-amino acid residues, DFT was used to determine that the molecules tend to adopt a semi-extended β2 conformation, stabilized by an intramolecular N-H···N hydrogen bond. nih.gov

A conformational analysis of this compound would likely reveal a planar or near-planar arrangement of the benzoxazole ring system to be the most stable. The orientation of the amino group would be a key factor, with the potential for intramolecular hydrogen bonding between the amino hydrogen and the nitrogen of the nitrile group or the oxygen of the oxazole (B20620) ring influencing the preferred conformation. Stability studies, often conducted using molecular dynamics simulations, can further investigate the dynamic behavior of the molecule and its conformational flexibility over time in different environments. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions, which can be analyzed using techniques like Hirshfeld surface analysis. This method provides a graphical representation of the intermolecular contacts in a crystal.

While a crystal structure for this compound is not available in the searched literature, studies on similar benzoxazole derivatives provide a good indication of the expected interactions. For instance, the crystal structure of 2-[(1,3-benzoxazol-2-yl)sulfan-yl]-N-(2-meth-oxy-phen-yl)acetamide reveals that the crystal packing is dominated by H···H, C···H/H···C, O···H/H···O, and S···H/H···S interactions. nih.gov The molecules form inversion dimers through C-H···O hydrogen bonds. nih.gov

Hirshfeld surface analysis would allow for the quantitative breakdown of these intermolecular contacts, providing a fingerprint of the crystal packing.

Table 3: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis (Based on Analogs) This table is a representation of typical data obtained from Hirshfeld surface analysis of similar molecules and is for illustrative purposes.

Contact TypePredicted Contribution (%)Significance
H···H~40%Van der Waals forces
C···H/H···C~20%Weak hydrogen bonds and van der Waals forces
N···H/H···N~15%Strong hydrogen bonding
O···H/H···O~10%Hydrogen bonding

In Silico Predictions of Molecular Behavior

In silico tools can predict a wide range of molecular properties and behaviors, including pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. These predictions are valuable in the early stages of drug discovery to assess the "drug-likeness" of a compound.

Studies on nitrogen-substituted benzoxazole derivatives have used tools like QikProp to predict properties such as solubility, brain/blood partition coefficient, and adherence to Lipinski's rule of five. researchgate.net These predictions help to identify candidates with favorable pharmacokinetic profiles for further development. For this compound, in silico ADME predictions would provide insights into its potential oral bioavailability and ability to cross biological membranes.

Molecular dynamics (MD) simulations can be used to study the stability of a ligand-protein complex over time. For example, MD simulations of benzofuran-1,3,4-oxadiazoles in the active site of the Mtb Pks13 enzyme have shown that the compounds remain stable within the binding pocket. nih.gov Such simulations for this compound, if a biological target is identified, would be crucial to validate the docking results and to understand the dynamic nature of the molecular interactions.

Structure Activity Relationships Sar and Derivative Design for 2 Amino 1,3 Benzoxazole 4 Carbonitrile Analogues

Impact of Substituent Effects on Chemical Reactivity

The chemical reactivity of the benzoxazole (B165842) core is significantly influenced by the nature and position of its substituents. These effects are crucial in the synthesis of 2-aminobenzoxazole (B146116) derivatives. The electronic properties of substituents—whether they are electron-donating groups (EDG) or electron-withdrawing groups (EWG)—can alter the electron density of the heterocyclic ring system, thereby affecting the course and efficiency of synthetic reactions. researchgate.net

For instance, in the synthesis of 2-aminobenzoxazoles from o-aminophenol precursors, the substitution pattern on the phenol (B47542) ring can impact reaction yields. Studies have shown that both EWG (like nitro or chloro groups) and EDG (like methyl or methoxy (B1213986) groups) on the starting o-aminophenol are generally well-tolerated in cyclization reactions, leading to the desired products in moderate to good yields. nih.govacs.org This indicates the robustness of certain synthetic methods, such as those using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) with a Lewis acid catalyst, which can accommodate a range of electronic environments. nih.govacs.org

In other synthetic strategies, such as the copper-catalyzed intramolecular cyclization of ortho-haloanilides to form the benzoxazole ring, substituent effects are evident in the reaction rates. The reactivity of the starting material follows the order of the halogen substituent: I > Br > Cl. organic-chemistry.org This trend is consistent with oxidative addition being the rate-determining step of the reaction, a fundamental concept in organometallic chemistry that is directly influenced by the C-X bond strength and the electronic nature of the aryl ring. organic-chemistry.org The presence of electron-withdrawing groups on the benzoxazole ring system has also been shown to increase the potency of the resulting compounds against certain biological targets. esisresearch.org

Design Principles for Modulating Biological Activities through Structural Modification

The benzoxazole nucleus is considered a "privileged scaffold" in drug discovery, as its derivatives are known to interact with a wide array of biological targets, exhibiting anticancer, antifungal, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.netnih.gov The design of potent and selective agents based on the 2-amino-1,3-benzoxazole-4-carbonitrile structure relies on systematic structural modifications to establish clear Structure-Activity Relationships (SAR).

SAR studies reveal that the introduction of different functional groups at various positions on the benzoxazole ring can dramatically enhance or diminish biological effects. researchgate.net For example, research into 1,3-benzoxazole-4-carbonitriles as antifungal agents demonstrated that strategic modifications could improve potency, aqueous solubility, and metabolic stability compared to a lead compound. nih.gov A key finding was that the presence of electron-withdrawing groups, such as chlorine (Cl) or a nitro group (NO2), can enhance the anti-proliferative activity of benzoxazole derivatives against cancer cell lines. researchgate.net

In the development of antifungal agents, a series of 2-aminobenzoxazole derivatives were synthesized and tested against various phytopathogenic fungi. nih.gov The results showed that specific alkyl substitutions at the C-5 position led to compounds with excellent, broad-spectrum antifungal activity, in some cases far superior to the commercial fungicide hymexazol. nih.gov Similarly, in the pursuit of anticancer agents, a series of 2-amino-aryl-7-aryl-benzoxazole derivatives were designed and evaluated. nih.gov One compound from this series, 12l , exhibited potent cytotoxicity against human A549 lung cancer cells, equivalent to the established anticancer drug doxorubicin. nih.gov However, further investigation is often needed to correlate this cellular potency with specific molecular targets, as was the case when these compounds were assayed against Janus Kinase 2 (JAK2). nih.gov

The following table summarizes SAR data from studies on benzoxazole derivatives, illustrating how minor structural changes can lead to significant differences in biological activity.

Compound IDCore StructureR1 (Position 7)R2 (Position 2)Biological ActivityPotency (EC50/IC50)
Lead Compound 1 nih.gov1,3-Benzoxazole-4-carbonitrileVaried SubstituentVaried SubstituentAntifungal (Candida)Baseline
16b nih.gov1,3-Benzoxazole-4-carbonitrile(3S)-3-methyl-3-(methylamino)pyrrolidin-1-ylN,N-dimethyl-carboxamideAntifungal (Candida)Potent in vitro & in vivo
12l nih.gov2-Amino-benzoxazole4-chlorophenyl4-methoxyphenylaminoAnticancer (A549 cells)0.4 µM
Doxorubicin nih.govAnthracyclineN/AN/AAnticancer (A549 cells)0.4 µM

This table is for illustrative purposes and is based on data presented in the cited literature.

These findings underscore the principle that targeted modifications—such as adding specific aryl groups, varying substituents to alter electronic properties, and introducing moieties to improve solubility—are essential for optimizing the therapeutic profile of benzoxazole-based compounds. researchgate.netnih.gov

Combinatorial Chemistry Approaches in Benzoxazole Library Synthesis

To efficiently explore the vast chemical space around the benzoxazole scaffold and accelerate the discovery of new drug candidates, researchers utilize combinatorial chemistry. libretexts.org This high-throughput approach allows for the simultaneous synthesis of a large number of distinct but structurally related compounds, known as a chemical library. libretexts.orgstanford.edu

Two primary strategies in combinatorial synthesis are parallel synthesis and split synthesis. libretexts.org In parallel synthesis , each compound is prepared in a separate reaction vessel, often using automated, robotic systems and 96-well plates. libretexts.org This method was successfully applied to create a library of benzoxazoles and benzothiazoles through a ligand-accelerated, copper-catalyzed cyclization of ortho-haloanilides. organic-chemistry.org The reaction conditions were optimized to be robust enough for parallel synthesis, enabling the rapid generation of numerous derivatives with diverse substitutions. organic-chemistry.org

Another powerful technique is solid-phase synthesis , where one of the reactants is attached to a polymer bead or resin. stanford.edu This simplifies the purification process, as excess reagents and by-products can be washed away, leaving the desired compound attached to the solid support. For related heterocyclic systems like benzimidazoles and benzothiazoles, methods using a "traceless linker" on the solid phase have been developed, where the final compound can be cleaved from the support without leaving any residual atoms from the linker. acs.org Such techniques are instrumental in producing high-purity compound libraries for biological screening. stanford.edumorressier.com The development of these combinatorial methods has been a significant step forward, enabling a more systematic exploration of the structure-activity relationships within the benzoxazole family. morressier.com

Scaffold Hopping and Bioisosteric Replacements in Benzoxazole-Based Research

In the optimization phase of drug discovery, medicinal chemists often employ the twin strategies of bioisosteric replacement and scaffold hopping to improve a compound's properties or to discover novel chemical entities with similar activity. nih.govresearchgate.netscite.ai

Bioisosteric replacement involves substituting a functional group within a molecule with another group that retains similar physical or chemical properties, thereby maintaining the desired biological activity. nih.govresearchgate.net This technique is used to enhance potency, improve metabolic stability, reduce side effects, or simplify synthesis. researchgate.netnih.gov For a benzoxazole derivative, this could involve replacing a substituent, for example, a chlorine atom with a trifluoromethyl group, to modulate its electronic character and lipophilicity while potentially preserving its binding mode to a biological target.

Scaffold hopping is a more dramatic modification where the central core or "scaffold" of a molecule—in this case, the benzoxazole ring system—is replaced with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key functional groups required for biological activity. nih.govresearchgate.net The goal is to identify new, patentable chemical series with improved drug-like properties. nih.gov Given that the benzoxazole ring is a proven "privileged scaffold," researchers can use computational and knowledge-based methods to identify other heterocyclic systems that could mimic its role as a structural framework for presenting substituents to a target receptor or enzyme. researchgate.netnih.gov Both strategies are vital tools for navigating and expanding beyond the initial chemical space of lead compounds derived from this compound. researchgate.net

Fusion of the Benzoxazole Moiety with Other Heterocyclic Systems

A sophisticated strategy in drug design involves the fusion of the benzoxazole ring with other heterocyclic systems to create novel, polycyclic molecules. researchgate.net This approach, sometimes referred to as molecular hybridization, aims to combine the pharmacophoric features of two or more different scaffolds into a single entity. researchgate.net The resulting fused compounds may exhibit unique biological profiles, potentially acting on multiple targets or possessing enhanced potency and selectivity compared to their individual components. researchgate.net

Benzazole heterocycles, which include benzoxazoles, benzimidazoles, and benzothiazoles, are fundamental building blocks in the synthesis of such complex molecules. researchgate.netresearchgate.net The fusion of a benzoxazole with another ring system, such as a pyrazine, can lead to novel structures with potential applications as anticancer agents. researchgate.net These fused systems create rigid molecular architectures that can orient functional groups in precise spatial arrangements, facilitating strong interactions with biological targets. The synthesis of these complex heterocyclic structures is an active area of research, continually providing new molecular frameworks for drug discovery programs. tandfonline.comresearcher.life

Mechanistic Insights into Biological Activities of 2 Amino 1,3 Benzoxazole 4 Carbonitrile and Its Derivatives

Molecular Targets and Mechanism of Action Studies

The biological effects of 2-amino-1,3-benzoxazole-4-carbonitrile and its analogs are rooted in their interactions with specific molecular targets within pathogenic organisms and host systems. Research has illuminated several key mechanisms, from the disruption of essential fungal cell wall components to the modulation of host enzymes and receptors.

Inhibition of β-1,6-Glucan Synthesis in Fungal Pathogens

A primary and well-documented mechanism of action for the antifungal activity of this compound class is the inhibition of fungal cell wall synthesis. nih.govscilit.com Specifically, the 1,3-benzoxazole-4-carbonitrile scaffold has been identified as a superior structure for inhibiting the synthesis of β-1,6-glucan, a critical component of the cell wall in many pathogenic fungi, including Candida species. nih.govscilit.com The fungal cell wall is a unique and essential organelle, making it an attractive target for antifungal drugs with high selectivity and low host toxicity. nih.gov Unlike existing agents that target (1,3)-β-D-glucan synthesis, the inhibition of the β-1,6-glucan pathway represents a novel approach to antifungal therapy. nih.govscilit.com Studies have demonstrated that derivatives of 1,3-benzoxazole-4-carbonitrile exhibit potent activity against Candida species, directly linking this efficacy to the disruption of this specific glucan synthesis pathway. nih.gov

Interaction with Enzymes and Receptors

Beyond their antifungal properties, benzoxazole (B165842) derivatives have been shown to interact with a variety of enzymes and receptors, indicating a broad potential for pharmacological applications.

Mammalian Target of Rapamycin (mTOR) Inhibition: Certain benzoxazole derivatives have been designed and evaluated as potential inhibitors of the mTOR enzyme, a critical regulator of cell growth, proliferation, and survival. researchgate.net In vitro studies on breast cancer cell lines demonstrated that specific derivatives, such as B12 and B20, effectively inhibited mTOR phosphorylation. researchgate.net This inhibition was associated with the modulation of key apoptotic proteins, including Bax, caspase-3, p53, and Bcl-2, highlighting a potential mechanism for anticancer activity. researchgate.net

Serotonin 5-HT3 Receptor Modulation: A series of benzoxazole derivatives featuring a nitrogen-containing heterocyclic substituent at the 2-position were evaluated for their activity on the 5-HT3 receptor. nih.gov One derivative, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole (6v), displayed a high binding affinity for the receptor and acted as a partial agonist. nih.gov This interaction suggests potential applications in treating gastrointestinal disorders like irritable bowel syndrome. nih.gov

Modulation of Inflammatory Cytokines: Novel benzoxazole compounds containing a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety have been shown to inhibit inflammation induced by lipopolysaccharides (LPS). nih.gov These compounds were found to significantly decrease the mRNA expression of pro-inflammatory cytokines, including IL-1β and IL-6, in both in vitro and in vivo models. nih.gov This anti-inflammatory effect is achieved by modulating the signaling pathways that lead to cytokine production. nih.gov

Table 1: Enzyme and Receptor Interactions of Benzoxazole Derivatives


Derivative ClassTargetObserved EffectSource
Benzoxazole Derivatives (e.g., B12, B20)Mammalian Target of Rapamycin (mTOR)Inhibition of mTOR phosphorylation; modulation of apoptotic proteins (Bax, caspase-3, p53, Bcl-2).
2-(4-methyl-1-homopiperazinyl)benzoxazole DerivativesSerotonin 5-HT3 ReceptorPartial agonist activity with high binding affinity. nih.gov
4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide DerivativesInflammatory Cytokine Pathways (LPS-induced)Potent inhibition of IL-1β and IL-6 mRNA expression. frontiersin.org

Binding to Biomolecules (e.g., Nucleic Acid Bases)

The interaction of benzoxazole derivatives is not limited to enzymes and receptors; they also show potential for binding to other crucial biomolecules like nucleic acids, often indirectly. While direct binding studies on this compound are not extensively detailed, research on related structures provides valuable insights. For instance, benzoxazolinone derivatives have been identified as inhibitors of the HIV-1 nucleocapsid (NC) protein. nih.gov The mechanism involves the compound establishing direct interactions with the protein, which in turn suppresses the protein's ability to bind to its nucleic acid substrates. nih.gov This demonstrates that the benzoxazole scaffold can interfere with protein-nucleic acid interactions, a mechanism distinct from direct intercalation with nucleic acid bases. The ability of proteins to bind nucleic acids is fundamentally determined by their amino acid composition, which allows for specific or nonspecific interfacing. nih.gov The disruption of this binding by small molecules like benzoxazole derivatives represents a viable therapeutic strategy. nih.gov

In Vitro Studies on Antimicrobial Activity

Extensive in vitro studies have been conducted to characterize the antimicrobial spectrum and mechanisms of this compound and its derivatives. These compounds have demonstrated activity against a range of bacterial and fungal pathogens. nih.gov

Antibacterial Action Mechanisms

Benzoxazole derivatives have demonstrated a broad spectrum of antibacterial potential. nih.gov In vitro screening of various 2-substituted benzoxazole derivatives has confirmed their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov For example, studies have shown activity against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov

Some derivatives exhibit selective action. Screening tests on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that their antibacterial potential was selective, primarily acting against Gram-positive bacteria like Bacillus subtilis. nih.gov The mechanism of antibacterial action can be complex. While not fully elucidated for all derivatives, the inhibition of essential bacterial processes is a key factor. For instance, in other heterocyclic systems, a well-defined mechanism involves the inhibition of the bacterial SOS response to DNA damage, which relies on the key proteins LexA and RecA. frontiersin.org While this specific mechanism has not been confirmed for benzoxazoles, it illustrates the type of targeted inhibition that can lead to potent antibacterial effects. The lipophilicity of the compounds, often tuned by adding different substituents, can also play a critical role in their antibacterial efficacy. mdpi.com

Antifungal Action Mechanisms

The antifungal activity of the 1,3-benzoxazole-4-carbonitrile scaffold is particularly noteworthy. nih.govnih.gov As detailed in section 6.1.1, the primary mechanism for many of these derivatives is the inhibition of β-1,6-glucan synthesis, which disrupts the integrity of the fungal cell wall. nih.gov This leads to potent growth inhibition against various Candida species. nih.gov

However, studies on other benzoxazole derivatives suggest that their antifungal action can be pleiotropic, meaning they affect multiple targets simultaneously. dntb.gov.ua Some derivatives have been shown to perturb the total sterol content in the fungal cell membrane and exhibit membrane-permeabilizing properties. dntb.gov.ua This multi-target action can be advantageous, potentially reducing the likelihood of resistance development. Several studies have highlighted the potent in vitro activity of various benzoxazole derivatives against clinically relevant fungi, including azole-resistant strains of Candida albicans and Candida glabrata. dntb.gov.ua For instance, derivatives like 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (B3237785) have shown significant activity against C. albicans. dntb.gov.ua

Table 2: In Vitro Antifungal Activity of Selected Benzoxazole Derivatives


Compound/DerivativeFungal StrainActivity Measurement (MIC)Source
1,3-Benzoxazole-4-carbonitrile (Compound 6)Candida speciesPotent growth inhibition nih.gov
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d)Candida albicans SC531416 µg/mL nih.gov
2-(2,4-dichlorophenyl)-1,3-benzoxazole (g)Various fungiInhibited growth of all examined fungi researchgate.net
2-(4-chlorophenyl)-1,3-benzoxazole (f)Various fungiInhibited growth of all examined fungi researchgate.net
4-cyano-N,N,5-trimethyl-7-[(3S)-3-methyl-3-(methylamino)pyrrolidin-1-yl]-6-phenyl-1,3-benzoxazole-2-carboxamide (16b)Candida speciesPotent in vitro activity farmaciajournal.com

Antibiofilm Properties

Derivatives of the benzoxazole family have demonstrated notable efficacy in combating bacterial biofilms, not by killing the bacteria, but by disarming them. The primary mechanism is the inhibition of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate collective behaviors like virulence factor production and biofilm formation. nih.govnih.gov By interfering with QS signaling, these compounds can prevent the maturation of biofilms and the expression of pathogenic traits.

A series of 1,3-benzoxazol-2(3H)-one derivatives were identified as potent quorum sensing inhibitors (QSIs). nih.gov In laboratory assays, several of these compounds, including the parent 1,3-benzoxazol-2(3H)-one and its substituted variants like 5-chloro-1,3-benzoxazol-2(3H)-one, were shown to inhibit the QS system. nih.gov This inhibition translated into a significant reduction in the production of virulence factors such as elastase, a decrease in biofilm formation, and diminished swarming motility in the pathogenic bacterium Pseudomonas aeruginosa PA01. nih.gov This anti-virulence approach is a promising strategy to mitigate infections without exerting the selective pressure that leads to antibiotic resistance. nih.gov

Similarly, studies on related benzothiazole (B30560) derivatives, which share structural similarities with benzoxazoles, have shown potent antibiofilm activity. Certain tetrazine-based benzothiazoles prevented biofilm formation in multiple bacterial strains by over 50%. biorxiv.org

Table 1: Antibiofilm and Anti-Quorum Sensing Activity of Benzoxazole and Related Derivatives
Compound ClassSpecific Compound ExampleTarget OrganismObserved EffectReference
1,3-Benzoxazol-2(3H)-one5-Chloro-1,3-benzoxazol-2(3H)-onePseudomonas aeruginosa PA01Inhibits QS system; significantly reduces elastase production, biofilm formation, and swarming motility. nih.gov
1,3-Benzoxazol-2(3H)-one6-Methyl-1,3-benzoxazol-2(3H)-onePseudomonas aeruginosa PA01Inhibits QS system; significantly reduces elastase production, biofilm formation, and swarming motility. nih.gov
Tetrazine-BenzothiazoleCompound 4aMultiple bacterial strainsPrevented biofilm formation by 52-86.5%. biorxiv.org
Tetrazine-BenzothiazoleCompound 4bMultiple bacterial strainsPrevented biofilm formation by 57.7-79.4%. biorxiv.org

Mechanistic Aspects of Other Reported Biological Activities

Beyond their effects on bacteria, benzoxazole derivatives exhibit significant anti-inflammatory and anticancer activities. These properties arise from their ability to interact with and modulate critical cellular pathways and specific protein receptors that are central to inflammation and cancer progression.

At the cellular level, certain benzoxazole derivatives act as potent modulators of signaling pathways that control cell growth, proliferation, and survival. A notable example is the benzoxazole derivative K313, which has been investigated for its anticancer effects. nih.gov

Research has shown that K313 can suppress the mTOR/p70S6K signaling pathway, which is crucial for cell survival and cycle progression. nih.gov In human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells, K313 treatment led to the downregulation of the phosphorylated form of p70S6K. nih.gov This disruption of the mTOR pathway contributes to several downstream anticancer effects:

Cell Cycle Arrest: The compound induces a moderate arrest at the G0/G1 phase of the cell cycle, halting the proliferation of cancer cells. nih.gov

Apoptosis: K313 triggers programmed cell death (apoptosis) through a mitochondrial signaling pathway. This is evidenced by a decrease in the mitochondrial membrane potential and the activation of key executioner proteins like caspase-9 and caspase-3. nih.gov

Autophagy Blockage: The compound also acts as a potent inhibitor of autophagy, a cellular recycling process that cancer cells can use to survive stress. nih.gov Treatment with K313 causes the accumulation of proteins LC3-II and p62, which are markers of a blocked autophagic flux. nih.gov

This multi-pronged attack—inhibiting proliferation, inducing cell death, and blocking survival mechanisms—highlights the therapeutic potential of modulating the mTOR pathway with benzoxazole-based compounds. nih.govresearchgate.net Other related heterocyclic compounds, such as 2-amino-1,3,4-thiadiazole (B1665364) derivatives, have been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, another critical pathway in cancer cell proliferation. nih.gov

Table 2: Cellular Pathway Modulation by Benzoxazole and Related Derivatives
CompoundTarget PathwayCell Line(s)Key Molecular EffectsReference
K313 (Benzoxazole derivative)mTOR/p70S6K PathwayNalm-6, Daudi (Leukemia, Lymphoma)Downregulation of p-p70S6K; G0/G1 cell cycle arrest; activation of caspases; blockage of autophagy. nih.gov
Compound 4o (Benzoxazole derivative)PI3K/Akt/mTOR PathwayMCF-7 (Breast Cancer)Inhibited tumor survival; induced apoptosis; caused cell cycle arrest. researchgate.net
FABT (2-Amino-1,3,4-thiadiazole derivative)ERK1/2 PathwayA549 (Lung Carcinoma)Inhibited activation of ERK1/2; induced G0/G1 cell cycle arrest. nih.gov

The biological effects of many drugs are initiated by their binding to specific protein receptors. Benzoxazole derivatives have been designed to act as ligands for several important receptors, leading to anti-inflammatory and other therapeutic effects.

Cyclooxygenase-2 (COX-2) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes. nih.gov The anti-inflammatory benefits are derived from inhibiting COX-2, while the undesirable gastrointestinal side effects often come from inhibiting COX-1. nih.gov Researchers have synthesized series of 2-substituted benzoxazole derivatives specifically designed to be selective COX-2 inhibitors. nih.govnano-ntp.com Molecular docking studies have confirmed that these compounds can fit effectively into the binding pocket of the COX-2 enzyme. nih.gov This selective binding blocks the enzyme from producing prostaglandins, which are key mediators of inflammation, thus exerting a potent anti-inflammatory effect with potentially fewer side effects than traditional NSAIDs. nih.govmdpi.com

Serotonin 5-HT3 Receptor Modulation: The 5-HT3 receptor, a ligand-gated ion channel, is involved in various physiological processes, particularly in the gastrointestinal tract. nih.govnih.gov A series of benzoxazole derivatives have been developed as partial agonists for the 5-HT3 receptor. nih.govnih.gov For instance, 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole was found to have a high binding affinity for the 5-HT3 receptor. nih.gov As a partial agonist, it has an intrinsic activity that is only a fraction of the natural ligand, serotonin. nih.gov This allows it to modulate receptor activity without over-stimulating it, a property that is valuable for treating conditions like irritable bowel syndrome (IBS) by inhibiting diarrhea without causing constipation. nih.gov The specific substitutions on the benzoxazole ring were found to be critical in tuning both the potency and the intrinsic activity at the receptor. nih.govacs.org

Table 3: Receptor-Ligand Interactions of Benzoxazole Derivatives
Receptor TargetCompound ExampleInteraction TypeTherapeutic PotentialReference
Cyclooxygenase-2 (COX-2)2-Substituted benzoxazole derivativesSelective InhibitorAnti-inflammatory nih.govnano-ntp.com
Serotonin 5-HT3 Receptor5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazolePartial AgonistIrritable Bowel Syndrome (IBS) nih.gov
Myeloid differentiation protein 2 (MD2)Benzoxazolone derivative 3gInhibitorAnti-inflammatory nih.gov

Advanced Characterization and Analytical Methodologies for 2 Amino 1,3 Benzoxazole 4 Carbonitrile Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are paramount in the initial characterization of newly synthesized compounds like 2-amino-1,3-benzoxazole-4-carbonitrile. These techniques provide detailed information about the molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are critical for piecing together the carbon-hydrogen framework of this compound.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the amino group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would provide definitive information about their substitution pattern on the benzoxazole (B165842) core. The amino protons might appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbon of the nitrile group (C≡N) appearing in a characteristic downfield region. The quaternary carbons of the benzoxazole ring system would also have distinct chemical shifts. Two-dimensional NMR techniques, such as HSQC and HMBC, could be employed to correlate the proton and carbon signals, providing unambiguous assignments of all atoms in the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following are predicted values and may vary based on solvent and experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 8.0 110 - 140
NH₂ 5.0 - 7.0 -
C-CN - ~115
C=N (oxazole) - ~150-160
Aromatic C-O - ~140-150
Aromatic C-N - ~140-150

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅N₃O), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. The calculated exact mass of this compound is 159.0433 g/mol .

Electron impact (EI) or electrospray ionization (ESI) are common ionization methods. The resulting mass spectrum would show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺). Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, revealing stable fragments of the molecule which can further corroborate the proposed structure.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A sharp, strong band around 2220-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The N-H stretching vibrations of the primary amine group would likely appear as two distinct bands in the region of 3300-3500 cm⁻¹. Bending vibrations for the N-H group would be observed around 1600 cm⁻¹. The C=N and C=C stretching vibrations of the benzoxazole ring system would appear in the 1500-1650 cm⁻¹ region.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, being a conjugated aromatic system, would be expected to show absorption maxima (λ_max) in the ultraviolet region. The positions and intensities of these absorptions are related to the π-π* and n-π* electronic transitions within the chromophore. The solvent used can influence the position of these maxima.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the diffraction pattern is collected and analyzed. The resulting electron density map is used to build a model of the molecule. This method would confirm the planarity of the benzoxazole ring system and provide detailed information about intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrile nitrogen, which dictate the crystal packing.

Chromatographic Methods for Purification and Analysis of Reaction Mixtures

Chromatographic techniques are indispensable for both the purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for determining the purity of the final compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. The purity can be quantified by integrating the peak area of the main compound and any impurities detected by a UV detector set at a wavelength where the compound absorbs strongly.

Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized, often under UV light. The retention factor (Rf) value is a characteristic of the compound in a given solvent system.

For preparative purification, column chromatography is often employed. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a suitable solvent or solvent gradient to separate the desired compound from byproducts and unreacted starting materials.

Emerging Research Directions and Potential Applications in Chemical Sciences

Role of 2-Amino-1,3-benzoxazole-4-carbonitrile in Chemical Biology Research

The benzoxazole (B165842) core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities. nih.gov This has prompted significant research into derivatives of this compound for their potential as therapeutic agents and biological probes.

A key area of investigation is in the development of novel antifungal agents. Research has identified the 1,3-benzoxazole-4-carbonitrile framework as a superior scaffold for inhibiting β-1,6-glucan synthesis, a crucial process for the integrity of the fungal cell wall. nih.gov In a notable study, a versatile benzene (B151609) intermediate was successfully converted into various 1,3-benzoxazole derivatives, including a 2-amino substituted compound (compound 35 in the study). nih.gov This highlights the potential of the this compound structure as a core for generating new antifungal candidates.

Beyond antifungal activity, the broader class of benzoxazole derivatives has shown promise in several other therapeutic areas. They have been investigated for their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.govresearchgate.net For instance, certain benzoxazole derivatives have been designed as VEGFR-2 inhibitors, which play a role in cancer progression, and have demonstrated significant antiproliferative activity against cancer cell lines like HepG2 and MCF-7. nih.gov The 2-amino substitution on the benzoxazole ring offers a convenient point for chemical modification, allowing for the synthesis of large libraries of compounds for screening against various biological targets. nih.gov

Table 1: Investigated Biological Activities of Benzoxazole Scaffolds

Biological ActivityTarget/MechanismExample Derivative ClassReference(s)
Antifungalβ-1,6-glucan synthesis inhibition1,3-Benzoxazole-4-carbonitriles nih.gov
AnticancerVEGFR-2 inhibitionSubstituted Benzoxazoles nih.gov
AntimicrobialGeneralThiophene-substituted Benzoxazoles researchgate.net
AntiproliferativeCytotoxicity against cancer cells3-(2-benzoxazol-5-yl)alanine derivatives nih.gov

Applications as Building Blocks in Complex Organic Synthesis

The structural features of this compound make it a valuable building block for synthetic chemists. The presence of multiple reaction sites—the amino group, the nitrile group, and the aromatic ring system—allows for its elaboration into more complex molecular architectures.

The synthesis of the benzoxazole core itself is a well-established area of research, often involving the condensation of a 2-aminophenol (B121084) precursor with various reagents. rsc.org The this compound scaffold serves as a pre-functionalized starting material, streamlining the synthesis of more complex target molecules. Research has demonstrated the efficient preparation of 1,3-benzoxazole-4-carbonitrile derivatives from highly substituted benzene intermediates, which can then be converted to various analogues, including 2-aliphatic and 2-amino derivatives. nih.gov

This building block approach is crucial for creating libraries of compounds for drug discovery and for synthesizing complex natural products. beilstein-journals.orgnih.gov For example, the amino group can be acylated, alkylated, or used in coupling reactions to attach various side chains, while the nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups. This versatility has led to the synthesis of diverse heterocyclic systems, such as thiophene (B33073) rings incorporating a benzoxazole moiety. researchgate.net

Table 2: Synthetic Utility of the this compound Scaffold

Reactive SitePotential TransformationResulting Structure/ApplicationReference(s)
2-Amino GroupAcylation, Alkylation, CouplingAttachment of diverse side chains for SAR studies nih.gov
4-Nitrile GroupHydrolysis, ReductionConversion to carboxylic acids, amides, or amines
Benzoxazole CoreRing-opening reactionsFormation of highly functionalized benzenes acs.org
Overall ScaffoldCyclization reactionsSynthesis of fused heterocyclic systems nih.govresearchgate.net

Integration into Materials Science and Organic Electronics

The benzoxazole moiety is not only important in biology but also in materials science, particularly in the field of organic electronics. mdpi.com Benzoxazole-containing compounds are known for their thermal stability, and many exhibit useful photophysical properties, such as fluorescence. These characteristics make them attractive candidates for use in organic light-emitting diodes (OLEDs), where they can function as emitters or host materials. researchgate.net

Derivatives of this compound can be envisioned as components of larger, π-conjugated systems. The electron-donating amino group and the electron-withdrawing nitrile group can influence the electronic properties of the molecule, allowing for the tuning of energy levels (HOMO/LUMO) and emission colors. By incorporating this scaffold into polymers or larger molecular structures, materials with specific optical and electronic properties can be designed. For example, benzothiadiazole (a related heterocycle) is a widely used building block for creating donor-acceptor materials for optoelectronic applications. researchgate.net The inherent properties of the benzoxazole ring suggest its derivatives could be similarly employed.

Exploration in Sensor Development and Bioimaging

The intrinsic fluorescence of many benzoxazole derivatives is a key property being exploited in the development of chemical sensors and bioimaging agents. acs.org These molecules can be designed to change their fluorescence properties (e.g., intensity or wavelength) upon binding to a specific analyte, such as a metal ion or a biomolecule.

For example, chromophores containing the 2-(2′-hydroxyphenyl)benzoxazole (HPBO) unit have been developed as fluorescent sensors for zinc ions (Zn²⁺). acs.org The binding of the ion to the HPBO moiety causes a significant enhancement in fluorescence intensity. Similarly, benzoxazole-based macrocycles have been synthesized as chemosensors for the optical detection of both Zn²⁺ and Cd²⁺. mdpi.com The general principle involves a binding unit (like a polyamine chain) and a signaling fluorophore (the benzoxazole unit). mdpi.com

Based on these principles, this compound is a promising platform for creating new sensors. The amino and nitrile groups provide handles for attaching specific recognition elements or for modulating the electronic structure to achieve desired photophysical responses. researchgate.netrsc.org Furthermore, radioiodinated benzoxazole derivatives have been successfully evaluated as imaging probes for myelin in the brain, demonstrating the potential of this scaffold in diagnostic imaging applications like SPECT. nih.gov

Catalytic Applications of Benzoxazole Derivatives

While much research focuses on the synthesis of benzoxazoles using various catalysts, an emerging area of interest is the use of benzoxazole derivatives themselves in catalytic systems. rsc.orgnih.govacs.orgnih.govrsc.org Specifically, benzoxazoles can act as ligands that coordinate with metal centers to form catalytically active complexes.

The nitrogen and oxygen atoms within the benzoxazole ring can chelate to metal ions, influencing the metal's reactivity and selectivity in catalytic transformations. Research has shown that transition metal complexes of benzoxazole derivatives can be employed as catalysts. mdpi.com For instance, copper(II) complexes with tridentate ligands incorporating a benzoxazole-like structure have been used to catalyze the synthesis of other benzoxazole derivatives. rsc.org Another study describes a copper-catalyzed ring-opening of benzoxazoles, where the benzoxazole itself is the substrate but also interacts intimately with the copper catalyst throughout the reaction mechanism. acs.org These examples underscore the potential for designing bespoke catalysts based on the this compound scaffold, where the substituents can be tailored to fine-tune the electronic and steric properties of the resulting metal complex for specific catalytic applications.

Conclusion and Future Perspectives in 2 Amino 1,3 Benzoxazole 4 Carbonitrile Research

Summary of Key Research Advances

Research into 2-Amino-1,3-benzoxazole-4-carbonitrile and its close derivatives has highlighted its potential primarily in the field of medicinal chemistry. A significant breakthrough was the identification of the 1,3-benzoxazole-4-carbonitrile scaffold as a novel inhibitor of β-1,6-glucan synthesis, demonstrating notable antifungal activity against Candida species. nih.gov Within this research, the synthesis of a 2-amino derivative was demonstrated, underscoring the importance of this specific functionalization. nih.gov

The core structure of this compound combines a benzoxazole (B165842) ring, which is a known pharmacophore, with an amino group at the 2-position and a nitrile group at the 4-position. wjpsonline.com The amino group can act as a hydrogen bond donor, while the nitrile group is a strong electron-withdrawing group, features that are critical for molecular interactions with biological targets. wjpsonline.com While extensive research on the broader class of benzoxazoles has revealed a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties, specific studies focusing solely on the this compound isomer are more nascent. wjpsonline.comnih.govnih.gov The primary advance has been its identification as a promising scaffold for developing new antifungal agents. nih.gov

Compound Scaffold Key Research Finding Potential Application Reference
1,3-Benzoxazole-4-carbonitrileSuperior scaffold for inhibiting β-1,6-glucan synthesis.Antifungal agents against Candida species. nih.gov
2-Amino-1,3-benzoxazole derivativeEfficiently synthesized from a versatile benzene (B151609) intermediate.Component of novel antifungal compounds. nih.gov

Challenges and Opportunities in Synthetic Methodology Development

The synthesis of substituted benzoxazoles, including this compound, traditionally involves the condensation of a 2-aminophenol (B121084) with a suitable carbonyl compound or its equivalent. rsc.org While effective, these methods often present challenges that offer opportunities for methodological innovation.

Challenges:

Harsh Reaction Conditions: Many traditional syntheses require strongly acidic or basic conditions, high temperatures, and long reaction times, which can limit the functional group tolerance of the substrates. nih.gov

Toxic Reagents and Catalysts: The use of toxic catalysts and excess solvents is a significant drawback of many established protocols, posing environmental and safety concerns. nih.govrsc.org

Low Yields and Side Products: Achieving high yields can be difficult, and the formation of side products often necessitates complex purification procedures. nih.gov

Regioselectivity: Introducing substituents at specific positions of the benzoxazole ring, such as the cyano group at the 4-position, requires carefully designed synthetic routes to ensure regiochemical control.

Opportunities:

Green Chemistry Approaches: There is a significant opportunity to develop more environmentally benign synthetic methods. This includes the use of greener catalysts like TiO₂–ZrO₂ or magnetic nanoparticles, employing solvent-free conditions, and utilizing alternative energy sources like microwave or ultrasound irradiation. rsc.org

Catalyst Development: The design of novel, highly efficient, and reusable catalysts, such as palladium complexes or nanocatalysts, can lead to milder reaction conditions, shorter reaction times, and improved yields. rsc.org

Flow Chemistry: Implementing continuous flow technologies could offer better control over reaction parameters, enhance safety, and allow for easier scalability of the synthesis of this compound and its derivatives.

Synthetic Method Catalyst/Conditions Advantages Challenges/Disadvantages Reference
Metal-Catalyzed Aerobic OxidationFeCl₃ or Palladium ComplexesHigh yield, good atom economy, operational simplicity.May require co-oxidants or specific ligands. rsc.org
Nanocatalyzed SynthesisMagnetic Solid Acid NanocatalystHigh yield, shorter reaction time, reusable catalyst.Catalyst preparation can be complex. rsc.org
Microwave-Irradiated SynthesisZnCl₂Excellent yields, very short reaction time.Requires specialized microwave equipment. rsc.org
Grinding MethodPotassium FerrocyanideSolvent-free, extremely short reaction time, non-toxic catalyst.May not be suitable for all substrates. rsc.org

Directions for Advanced Mechanistic Studies and Theoretical Modeling

A deeper understanding of the reaction mechanisms and molecular properties of this compound is crucial for optimizing its synthesis and predicting its behavior.

Future research should focus on:

Computational Mechanistic Elucidation: Utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to model the reaction pathways for the synthesis of this compound. nih.gov This can help in understanding the transition states, reaction intermediates, and the role of the catalyst, thereby guiding the optimization of reaction conditions.

Molecular Modeling and Docking: Computational docking studies can be employed to predict the binding modes of this compound with its biological targets, such as β-1,6-glucan synthase. nih.govnih.gov This can provide insights into the structure-activity relationship and guide the design of more potent analogs.

Crystallographic Studies: Obtaining the single-crystal X-ray structure of this compound would provide definitive information about its three-dimensional structure, bond lengths, and angles. researchgate.net This experimental data is invaluable for validating and refining theoretical models.

Spectroscopic Analysis: Advanced spectroscopic techniques can be used to study the electronic properties of the molecule, which are influenced by the electron-donating amino group and the electron-withdrawing nitrile group. This is particularly relevant for exploring its potential in materials science.

Future Trends in Biological Target Identification and Molecular Mechanism Elucidation

While β-1,6-glucan synthesis has been identified as a primary target, the structural features of this compound suggest that it may interact with other biological targets as well. nih.gov

Future research trends in this area include:

Broad-Spectrum Antifungal Screening: Expanding the evaluation of this compound and its derivatives against a wider range of fungal pathogens to determine its spectrum of activity.

Target Deconvolution: Employing chemical proteomics and other advanced techniques to identify the specific protein targets of this compound in fungal and other cells. This will help to elucidate its precise mechanism of action and identify potential off-target effects.

Exploring Other Therapeutic Areas: Given that various benzoxazole derivatives exhibit anticancer and antiviral activities, it is worthwhile to screen this compound for efficacy in these areas. nih.govresearchgate.net For instance, other benzoxazoles have been shown to target VEGFR-2, a key protein in cancer progression. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substituents on the benzoxazole ring and evaluating their biological activity. This will establish a clear SAR and guide the rational design of second-generation compounds with improved potency and selectivity. nih.gov

Potential Biological Target Therapeutic Area Rationale/Supporting Evidence Reference
β-1,6-glucan synthaseAntifungalDirect evidence from studies on the 1,3-benzoxazole-4-carbonitrile scaffold. nih.gov
VEGFR-2AnticancerOther benzoxazole derivatives are known inhibitors of VEGFR-2. nih.gov
Dihydrofolate ReductaseAntibacterialBenzoxazole is a bioisostere of natural purine (B94841) bases. wjpsonline.com
Viral ProteinsAntiviralVarious heterocyclic compounds, including thiadiazoles, show antiviral activity. mdpi.com

Outlook for Broader Applications in Chemical Sciences

Beyond its potential in medicinal chemistry, the unique electronic structure of this compound makes it an interesting candidate for applications in materials science.

Organic Electronics: The molecule possesses a donor-acceptor (D-A) architecture, with the amino group acting as an electron donor and the cyano-substituted benzene ring acting as an electron acceptor. This intramolecular charge-transfer character is a key feature for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

Fluorescent Probes: The benzoxazole core is known for its fluorescent properties. The D-A nature of this compound could lead to the development of novel fluorescent probes for sensing and imaging applications.

Synthetic Building Block: Its bifunctional nature, with a nucleophilic amino group and an electrophilic nitrile group, makes it a versatile starting material for the synthesis of more complex heterocyclic systems and functional materials. It can serve as a scaffold for creating libraries of compounds for various screening purposes.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-amino-1,3-benzoxazole-4-carbonitrile, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization reactions using precursors such as ortho-aminophenol derivatives and nitrile-containing electrophiles. A methodologically robust approach includes:

  • Stepwise heterocyclization : Reacting 2-aminophenol derivatives with malononitrile or cyanoacetylene under acidic or basic conditions to form the benzoxazole core. For example, analogous reactions involving isothiocyanates and tricyanopropene derivatives have been reported to yield pyridine and thiopyran carbonitriles .
  • Optimization parameters : Temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst selection (e.g., DBU for intramolecular cyclization ).
  • Validation : Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting stoichiometry (1:1.2 molar ratio of amine to nitrile source).

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The amino proton typically appears as a broad singlet (~δ 6.5–7.5 ppm), while the nitrile carbon resonates at ~δ 115–120 ppm in ¹³C NMR.
    • IR spectroscopy : Confirm the presence of NH₂ (~3350 cm⁻¹) and C≡N (~2220 cm⁻¹) stretches.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves bond lengths and angles. For example, similar carbonitriles exhibit C≡N bond lengths of ~1.14–1.16 Å and benzoxazole ring planarity deviations < 0.02 Å .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Computational workflow :
    • Geometry optimization : Use the B3LYP functional with a 6-311++G(d,p) basis set to model the molecule’s ground-state structure .
    • Electronic properties : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For analogous compounds, HOMO energies localized on the amino group suggest nucleophilic sites .
    • Correlation-energy analysis : Apply the Colle-Salvetti formula to estimate electron correlation effects, particularly for nitrile and benzoxazole moieties .
  • Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration at the 5-position due to electron-donating amino groups).

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. XRD bond lengths) be resolved for this compound?

  • Case study : If experimental ¹³C NMR shifts for the nitrile group deviate from computational predictions (>5 ppm discrepancy):
    • Validation via XRD : Compare SC-XRD-derived bond lengths (e.g., C≡N) with DFT-optimized geometries to identify structural distortions .
    • Solvent effects : Recalculate NMR chemical shifts using the polarizable continuum model (PCM) to account for solvent polarity .
  • Statistical analysis : Apply R-factors (< 5%) to assess crystallographic data quality , ensuring outliers are not artifacts of poor refinement.

Q. What mechanistic insights explain the compound’s reactivity in heterocyclic annulation reactions?

  • Proposed mechanism :
    • Nucleophilic attack : The amino group activates the benzoxazole ring for electrophilic substitution, while the nitrile group participates in cycloaddition (e.g., [3+2] with azides).
    • Kinetic studies : Monitor reaction intermediates via in situ IR or mass spectrometry. For example, malononitrile dimer reactions form transient enamine intermediates prior to cyclization .
  • Catalyst design : Use DBU or DABCO to stabilize transition states in annulation reactions, improving regioselectivity .

Methodological Tables

Q. Table 1. Synthetic Optimization for this compound

ConditionRange TestedOptimal ValueYield (%)Reference
Temperature (°C)60–14011078
SolventDMF, MeCN, THFDMF82
CatalystNone, DBU, K₂CO₃DBU85

Q. Table 2. Computational Parameters for DFT Analysis

FunctionalBasis SetHOMO-LUMO Gap (eV)RMSD (Å)Reference
B3LYP6-311++G(d,p)4.20.012
PBE0def2-TZVP3.90.015

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